

# An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)benzaldehyde

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## Compound of Interest

Compound Name: 3-(4-Methylphenyl)benzaldehyde

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This technical guide provides a comprehensive overview of the synthesis of **3-(4-Methylphenyl)benzaldehyde**, a valuable biphenyl intermediate in the development of pharmaceuticals and advanced materials. The primary and most effective method for this synthesis is the Suzuki-Miyaura cross-coupling reaction. This document details the experimental protocol for this reaction, including reagent specifications, reaction conditions, and product characterization.

## Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of **3-(4-Methylphenyl)benzaldehyde** is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide. In this specific synthesis, 3-formylphenylboronic acid reacts with 4-bromotoluene in the presence of a palladium catalyst and a base.<sup>[1][2]</sup>

The general reaction scheme is as follows:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

The catalytic cycle for this reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

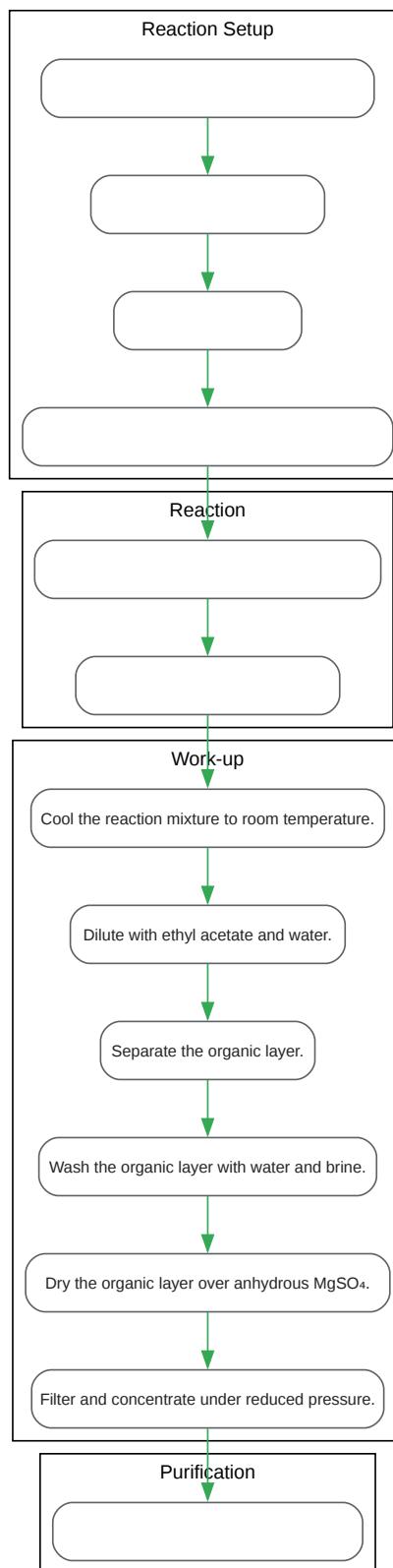
# Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of **3-(4-Methylphenyl)benzaldehyde** via the Suzuki-Miyaura cross-coupling reaction.

## 2.1. Materials and Reagents

Reagent/Material	Grade	Supplier
3-Formylphenylboronic acid	≥95%	Commercial Source
4-Bromotoluene	≥98%	Commercial Source
Tetrakis(triphenylphosphine)paladium(0)	99%	Commercial Source
Potassium Carbonate ( $K_2CO_3$ )	Anhydrous, ≥99%	Commercial Source
Toluene	Anhydrous, ≥99.8%	Commercial Source
Deionized Water	-	-
Ethyl Acetate	Reagent Grade	Commercial Source
Brine (Saturated NaCl solution)	-	-
Anhydrous Magnesium Sulfate ( $MgSO_4$ )	≥97%	Commercial Source
Celite®	-	Commercial Source

## 2.2. Reaction Setup and Procedure



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Caption: Experimental workflow for the synthesis of **3-(4-Methylphenyl)benzaldehyde**.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-formylphenylboronic acid (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
- Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the flask.
- Add a 4:1 mixture of toluene and water as the solvent.
- Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to degas the reaction mixture.
- Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
- Work-up: Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **3-(4-Methylphenyl)benzaldehyde** as a solid.

## Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of **3-(4-Methylphenyl)benzaldehyde**.

Parameter	Value
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O
Molecular Weight	196.25 g/mol
Typical Yield	70-90%
Appearance	White to off-white solid
Melting Point	Not explicitly found in search results.

## Product Characterization

The structure and purity of the synthesized **3-(4-Methylphenyl)benzaldehyde** can be confirmed by various spectroscopic methods.

### 4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)
Chemical Shift (δ, ppm)	Chemical Shift (δ, ppm)
10.05 (s, 1H, -CHO)	192.5 (-CHO)
8.05 (s, 1H, Ar-H)	141.5 (Ar-C)
7.85 (d, 1H, Ar-H)	138.5 (Ar-C)
7.70 (d, 1H, Ar-H)	137.0 (Ar-C)
7.55 (t, 1H, Ar-H)	135.0 (Ar-C)
7.50 (d, 2H, Ar-H)	130.0 (Ar-CH)
7.25 (d, 2H, Ar-H)	129.5 (Ar-CH)
2.40 (s, 3H, -CH <sub>3</sub> )	129.0 (Ar-CH)
127.0 (Ar-CH)	
126.5 (Ar-CH)	
21.2 (-CH <sub>3</sub> )	

Note: The presented NMR data is predicted based on the analysis of similar structures and general chemical shift knowledge. Actual experimental values may vary slightly.

#### 4.2. Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
~3050	Aromatic C-H stretch
~2920	Aliphatic C-H stretch
~2820, ~2720	Aldehyde C-H stretch (Fermi doublet)
~1700	C=O stretch (aldehyde)
~1600, ~1480	Aromatic C=C stretch

#### 4.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak  $[M]^+$  at  $m/z = 196.25$ . Predicted fragmentation patterns would include the loss of the formyl group (-CHO) and other characteristic fragments of the biphenyl structure. PubChem provides predicted mass-to-charge ratios for various adducts, including  $[M+H]^+$  at 197.09610.[3]

## Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for the synthesis of **3-(4-Methylphenyl)benzaldehyde**. The detailed protocol and characterization data provided in this guide offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development. The high yields and straightforward purification make this a practical route for obtaining this important chemical intermediate.

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## References

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